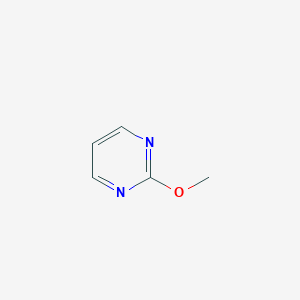

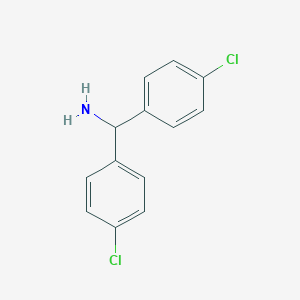

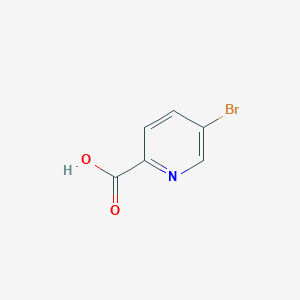

Bis(4-clorofenil)metanamina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloro-alpha-(4-chlorophenyl)benzenemethanamine, commonly known as 4-Chloro-α-CPBA, is an organic compound with a wide range of applications in scientific research. It is an alkylating agent, meaning it can be used to modify the structure of other molecules by introducing a new alkyl group. Due to its versatility, 4-Chloro-α-CPBA has been used in numerous scientific research studies, including those involving biochemistry, physiology, and pharmacology.

Aplicaciones Científicas De Investigación

Síntesis química

“Bis(4-clorofenil)metanamina” se utiliza como precursor en la síntesis de varios otros compuestos. Por ejemplo, se puede utilizar para preparar “Bis(4-clorofenil) disulfuro”, “Bis(4-clorofenil) sulfona” y "Bis(4-clorofenil) carbonato" .

Polimerización

“this compound” se puede utilizar para preparar polímeros rígidos y resistentes a la temperatura, como PES o Udel, mediante polimerización con bisfenol-A y bisfenol-S .

Análisis de propiedades termodinámicas

El compuesto se utiliza en el análisis de propiedades termodinámicas. Está incluido en una colección de datos de propiedades termodinámicas evaluados críticamente para compuestos puros, con un enfoque principal en los orgánicos .

Mecanismo De Acción

- The primary target of Bis(4-chlorophenyl)methanamine is the urinary tract . Specifically, it is used for the prophylaxis and treatment of frequently recurring urinary tract infections (UTIs) that require long-term therapy .

- Formaldehyde is highly bactericidal and acts by damaging bacterial cellular components, including proteins and nucleic acids .

Target of Action

Mode of Action

Pharmacokinetics

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 4-Chloro-α-CPBA in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively stable in solution. Additionally, 4-Chloro-α-CPBA can be used to modify a variety of molecules, allowing researchers to study the effects of alkylation on a wide range of biochemical and physiological processes.

However, there are also some limitations to the use of 4-Chloro-α-CPBA in laboratory experiments. It is toxic and can be hazardous to handle. Additionally, the alkylation reaction can be difficult to control and can lead to the formation of undesired products.

Direcciones Futuras

There are many potential future directions for research involving 4-Chloro-α-CPBA. For example, further research could be done to study the effects of alkylation on DNA repair and protein synthesis. Additionally, research could be done to study the effects of alkylation on drug metabolism and toxicity. Additionally, research could be done to study the effects of alkylation on enzyme activity and the regulation of gene expression. Finally, research could be done to develop more efficient and safer methods of synthesizing 4-Chloro-α-CPBA.

Métodos De Síntesis

4-Chloro-α-CPBA can be synthesized using a variety of methods. The most commonly used method is the Williamson ether synthesis, which involves the reaction of an alkyl halide with an alkoxide. This process typically involves the reaction of 4-chlorobenzonitrile with ethyl magnesium bromide, followed by the addition of a base, such as sodium hydroxide, to yield 4-Chloro-α-CPBA. Other methods, such as the Fischer indole synthesis and the Schotten-Baumann reaction, have also been used to synthesize 4-Chloro-α-CPBA.

Propiedades

IUPAC Name |

bis(4-chlorophenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2N/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13H,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJEIUGUQDIKUSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30931358 |

Source

|

| Record name | 1,1-Bis(4-chlorophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30931358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14212-38-5 |

Source

|

| Record name | Benzenemethanamine, 4-chloro-alpha-(4-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014212385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Bis(4-chlorophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30931358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B189607.png)